1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, also known as BB-DQ, is a heterocyclic organic compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. BB-DQ belongs to the class of quinoxaline derivatives, which have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but studies have suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells. 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been shown to inhibit the activity of various enzymes involved in the growth and survival of cancer cells, including topoisomerase II and protein kinase C. In addition, 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their enzymes. In addition, 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to possess anti-inflammatory and antioxidant properties, which may have therapeutic implications for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in lab experiments include its potent antitumor activity, broad-spectrum antimicrobial activity, and anti-inflammatory and antioxidant properties. However, there are also some limitations to using 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in lab experiments, including its relatively low solubility in water and its potential toxicity to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is the development of new formulations of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone that can improve its solubility and bioavailability, thereby increasing its therapeutic efficacy. Another area of interest is the identification of the molecular targets of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone, which could lead to the development of new drugs that target these pathways. Finally, further studies are needed to evaluate the safety and efficacy of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone in animal models and clinical trials, which could ultimately lead to its approval for use in humans.
Synthesemethoden
The synthesis of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2,3-dimethylquinoxaline with benzyl bromide and 4-bromobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone as a white solid with a melting point of 205-207°C. The purity and yield of 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In addition, 1-benzyl-4-(4-bromobenzoyl)-3,3-dimethyl-3,4-dihydro-2(1H)-quinoxalinone has been shown to possess anti-inflammatory and antioxidant properties, which may have therapeutic implications for a variety of diseases.
Eigenschaften
IUPAC Name |
1-benzyl-4-(4-bromobenzoyl)-3,3-dimethylquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c1-24(2)23(29)26(16-17-8-4-3-5-9-17)20-10-6-7-11-21(20)27(24)22(28)18-12-14-19(25)15-13-18/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPIPQVLXIHVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.